Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

Cyclohexyl isocyanide (C₇H₁₁N) is a versatile organic compound characterized by its isocyanide functional group (−N≡C) attached to a cyclohexyl ring. It is commonly employed as a ligand in coordination chemistry due to its strong σ-donor properties, facilitating the stabilization of transition metal complexes. The compound's steric and electronic properties make it valuable in catalytic applications, including asymmetric synthesis and polymerization. Additionally, its reactivity in multicomponent reactions, such as the Ugi reaction, underscores its utility in constructing complex heterocyclic frameworks. Cyclohexyl isocyanide is typically handled under inert conditions due to its sensitivity to moisture and air. Its purity and stability are critical for reproducible results in synthetic and industrial processes.
CYCLOHEXYL ISOCYANIDE structure
CYCLOHEXYL ISOCYANIDE structure
Product Name:CYCLOHEXYL ISOCYANIDE
CAS No:931-53-3
MF:C7H11N
MW:109.168941736221
MDL:MFCD00003839
CID:95526
PubChem ID:79129
Update Time:2025-06-09

CYCLOHEXYL ISOCYANIDE Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXYL ISOCYANIDE
    • Cyclohexane, isocyano-
    • Cyclohexaneisonitrile
    • BIO-FARMA BF001328
    • ISOCYANOCYCLOHEXANE
    • HANSA ISN-0519
    • CYCLOHEXYL ISONITRILE
    • Cyclohexyl #niso-cyanide
    • Cyclohexyl isocyanide (6CI, 7CI, 8CI)
    • Isocyanocyclohexane (ACI)
    • 1-Cyclohexyl isonitrile
    • MFCD00003839
    • EN300-254313
    • SCHEMBL243870
    • 3-Isocyano-cyclohexane
    • Isocyano-cyclohexane
    • AKOS001476742
    • Q27102739
    • D89407
    • GEO-00871
    • CYI
    • A904753
    • NSC-60128
    • NSC60128
    • N-Cyclohexylisocyanide
    • EINECS 213-238-7
    • LS-13296
    • (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
    • NS00039528
    • XYZMOVWWVXBHDP-UHFFFAOYSA-N
    • NSC 60128
    • cyclohexylisonitrile
    • CYCLOHEXYL-ISOCYANIDE
    • 931-53-3
    • CHEBI:17966
    • Cyclohexylisocyanide
    • InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
    • DTXSID90239266
    • N7L87QP9YG
    • FT-0633127
    • CS-W004145
    • STK893682
    • DB-057375
    • SY040862
    • BBL020976
    • MDL: MFCD00003839
    • Inchi: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
    • InChI Key: XYZMOVWWVXBHDP-UHFFFAOYSA-N
    • SMILES: [C-]#[N+]C1CCCCC1

Computed Properties

  • Exact Mass: 109.08900
  • Monoisotopic Mass: 109.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 4.4Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.878 g/mL at 25 °C(lit.)
  • Melting Point: 6.45°C
  • Boiling Point: 78°C/27mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:170.6°F
    Degrees Celsius:77°C
  • Refractive Index: n20/D 1.45(lit.)
  • Stability/Shelf Life: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
  • PSA: 0.00000
  • LogP: 1.46910
  • Solubility: Not determined

CYCLOHEXYL ISOCYANIDE Security Information

CYCLOHEXYL ISOCYANIDE Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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CYCLOHEXYL ISOCYANIDE Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C → rt
Reference
Trichloromethyl chloroformate
Kurita, Keisuke, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Production Method 2

Reaction Conditions
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) ,  Potassium carbonate ,  Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ;  2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ;  10 h, 115 °C
1.3 Solvents: Toluene ;  45 min, 140 °C
Reference
A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction
Ley, Steven V.; Taylor, Stephen J., Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  25 °C
Reference
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustiniano, Mariateresa; Tali Shandiz, Shiva; et al, Reaction Chemistry & Engineering, 2023, 8(3), 656-660

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  20 min, 100 psi, 25 °C
Reference
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustignano, Mariateresa; Shandiz, Shiva Tali; et al, ChemRxiv, 2022, 1, 1-5

Production Method 5

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate Solvents: Acetone
Reference
A new synthesis of isonitriles
Wittmann, R., Angewandte Chemie, 1961, 73, 219-20

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
Reference
Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides
Hartke, Klaus, Chemische Berichte, 1966, 99(10), 3163-72

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ;  0 - 5 °C
Reference
Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction
Ilyn, A. P.; Parchinsky, V. Z.; Peregudova, Yu. N.; Trifilenkov, A. C.; Kravchenko, D. V.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Reference
2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC
Isobe, Toshio; Ishikawa, Tsutomu, Journal of Organic Chemistry, 1999, 64(19), 6984-6988

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  30 - 40 min, 0 - 5 °C; 10 min, reflux
Reference
Cyclohexyl isocyanide
Ugi, Ivar; Meyr, Rudolf; Lipinski, Martin; Bodesheim, Ferdinand; Rosendahl, Friedrich, Organic Syntheses, 1961, 41, 13-15

Production Method 10

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dimethyl carbonate ;  cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Reference
A more sustainable and highly practicable synthesis of aliphatic isocyanides
Waibel, K. A.; Nickisch, R.; Moehl, N.; Seim, R.; Meier, M. A. R., Green Chemistry, 2020, 22(3), 933-941

Production Method 11

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Sodium bicarbonate Solvents: Water ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… ;  16 h, rt
Reference
In-water synthesis of isocyanides under micellar conditions
Brunelli, Francesca; Aprile, Silvio; Russo, Camilla; Giustiniano, Mariateresa; Tron, Gian Cesare, Green Chemistry, 2022, 24(18), 7022-7028

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  6 min, rt
1.2 Solvents: Water ;  0.6 min, rt
Reference
Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence
Sharma, Siddharth; Maurya, Ram Awatar; Min, Kyoung-Ik; Jeong, Guan-Young; Kim, Dong-Pyo, Angewandte Chemie, 2013, 52(29), 7564-7568

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine ;  4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  2 h, 0 °C
Reference
An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit
Abou-Shehada, S.; Mampuys, P.; Maes, B. U. W.; Clark, J. H.; Summerton, L., Green Chemistry, 2017, 19(1), 249-258

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical generation of alkyl and aryl isocyanides
Guirado, Antonio; Zapata, Andres; Gomez, Jesus L.; Trabalon, Luis; Galvez, Jesus, Tetrahedron, 1999, 55(31), 9631-9640

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides
Guirado, Antonio; Zapata, Andres; Fenor, Manuel, Tetrahedron Letters, 1992, 33(33), 4779-82

Production Method 16

Reaction Conditions
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane
Reference
Dehydration of formamides using the Burgess reagent: a new route to isocyanides
Creedon, Siobhan M.; Crowley, H. Kevin; McCarthy, Daniel G., Journal of the Chemical Society, 1998, (6), 1015-1018

Production Method 17

Reaction Conditions
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, rt; 1 h, 0 °C; 2 h, rt
Reference
Highly Stereoselective Ugi/Pictet-Spengler Sequence
Zhang, Bidong; Kurpiewska, Katarzyna; Doemling, Alexander, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Reference
Preparation of isocyanides
, Japan, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
Reference
Facile reaction of carboxylic acids with isonitriles in toluene
Polisar, Jason G.; Li, Ling; Norton, Jack R., Tetrahedron Letters, 2011, 52(23), 2933-2934

Production Method 20

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine ;  cooled; 5 h, reflux
Reference
Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological Activities
Zuo, Xiang; Mi, Na; Fan, Zhi-Jin; Zheng, Qing-Xiang; Zhang, Hai-Ke; et al, Journal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762

CYCLOHEXYL ISOCYANIDE Raw materials

CYCLOHEXYL ISOCYANIDE Preparation Products

CYCLOHEXYL ISOCYANIDE Suppliers

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(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE
Order Number:A904753
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:18
Price ($):268.0
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Additional information on CYCLOHEXYL ISOCYANIDE

CYCLOHEXYL ISOCYANIDE (CAS No. 931-53-3): An Overview of Its Properties, Applications, and Recent Research Advances

CYCLOHEXYL ISOCYANIDE (CAS No. 931-53-3) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique chemical structure, which consists of a cyclohexyl group attached to an isocyanide functional group. The combination of these structural elements imparts CYCLOHEXYL ISOCYANIDE with a range of useful properties, making it a valuable reagent in various chemical processes.

The chemical formula of CYCLOHEXYL ISOCYANIDE is C7H11N, and it is a colorless liquid at room temperature. Its boiling point is approximately 140°C, and it has a density of around 0.89 g/cm³. The compound is relatively stable under standard laboratory conditions but can undergo various chemical reactions when exposed to specific reagents or conditions.

One of the key applications of CYCLOHEXYL ISOCYANIDE is in the synthesis of complex organic molecules. The isocyanide functional group can participate in a variety of reactions, including the Ugi reaction, Passerini reaction, and multicomponent reactions (MCRs). These reactions are widely used in the synthesis of natural products, pharmaceuticals, and functional materials. For example, the Ugi reaction involves the condensation of an isocyanide with an aldehyde or ketone and an amine to form an α-aminonitrile. This reaction has been extensively studied for its efficiency and versatility in constructing complex molecular architectures.

In recent years, there has been growing interest in the use of CYCLOHEXYL ISOCYANIDE in the development of new materials and coatings. The unique properties of isocyanides make them suitable for use in polymerization reactions, where they can be incorporated into polymer chains to enhance the mechanical and thermal properties of the resulting materials. For instance, researchers have explored the use of CYCLOHEXYL ISOCYANIDE in the synthesis of polyurethanes and other functional polymers with improved mechanical strength and thermal stability.

Beyond its synthetic applications, CYCLOHEXYL ISOCYANIDE has also found applications in medicinal chemistry. The ability to introduce an isocyanide group into a molecule can significantly alter its biological activity and pharmacological properties. For example, studies have shown that certain derivatives of CYCLOHEXYL ISOCYANIDE exhibit potent antitumor activity against various cancer cell lines. These findings have opened up new avenues for the development of novel anticancer agents.

In addition to its direct applications in chemistry and materials science, CYCLOHEXYL ISOCYANIDE has also been used as a building block in supramolecular chemistry. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of an isocyanide group can facilitate these interactions, leading to the formation of well-defined supramolecular structures with unique properties. Recent research has focused on using CYCLOHEXYL ISOCYANIDE-based supramolecular assemblies for applications in drug delivery, sensing, and catalysis.

The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the environmental fate and toxicity of CYCLOHEXYL ISOCYANIDE have shown that it has low toxicity to aquatic organisms and does not persist in the environment for extended periods. This makes it a relatively safe compound for industrial use when proper handling and disposal practices are followed.

In conclusion, CYCLOHEXYL ISOCYANIDE (CAS No. 931-53-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and supramolecular chemistry. Its unique chemical structure and reactivity make it an invaluable reagent for researchers working in these fields. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.

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(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE
A904753
Purity:99%
Quantity:25g
Price ($):268.0
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